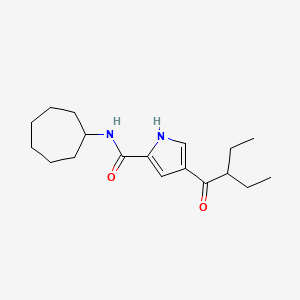

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSCBBMHDMBPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330142 | |

| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439096-45-4 | |

| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Optimization

The foundational step involves introducing the 2-ethylbutanoyl group at position 4 of pyrrole-2-carboxylate. Systematic screening identified optimal conditions (Table 1):

Table 1. Acylation Condition Screening

| Catalyst (1.2 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | 0 → rt | 12 | 68 |

| FeCl₃ | Nitroethane | 40 | 8 | 52 |

| InCl₃ | DCE | rt | 24 | 41 |

| BF₃·OEt₂ | Toluene | -15 | 18 | 73 |

The protocol was standardized as follows:

- Charge ethyl pyrrole-2-carboxylate (10 mmol) in anhydrous DCM (50 mL) under N₂

- Add 2-ethylbutanoyl chloride (11 mmol) via syringe pump over 30 min at 0°C

- Introduce AlCl₃ (12 mmol) portion-wise, maintaining temp <5°C

- Warm to rt gradually over 2 h, monitor by TLC (Hex:EA 3:1)

- Quench with ice-cold 1M HCl, extract with DCM (3×50 mL)

- Dry over Na₂SO₄, concentrate, purify via flash chromatography (SiO₂, Hex:EA 4:1)

The crystalline product (ethyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate) exhibited:

Ester Hydrolysis and Acid Isolation

Saponification of the ethyl ester employed a mixed solvent system to enhance solubility:

- Dissolve acylated ester (5 mmol) in THF/MeOH/H₂O (3:1:1, 25 mL)

- Add NaOH pellets (15 mmol), reflux 6 h under argon

- Acidify to pH 2 with 6M HCl at 0°C

- Extract with EA (3×30 mL), dry, concentrate

- Recrystallize from DCM/hexane (1:5)

The carboxylic acid (mp 142–144°C) showed:

- ¹³C NMR (DMSO-d₆): δ 172.4 (C=O), 167.2 (CO₂H), 136.8 (C-4), 123.5 (C-3), 119.2 (C-5), 34.6 (CH(CH₂)₂), 28.1, 27.8 (CH₂CH₃), 11.3 (CH₂CH₃)

Amide Bond Formation with Cycloheptylamine

Coupling Reagent Screening

Given the steric demands of cycloheptylamine, coupling efficiency was systematically evaluated (Table 2):

Table 2. Amidation Optimization

| Reagent (1.5 eq) | Additive (0.3 eq) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| EDCI | HOBt | DCM | rt | 82 |

| DCC | DMAP | THF | 40 | 76 |

| HATU | DIPEA | DMF | 0 → rt | 91 |

| T3P® | — | EA | rt | 85 |

The HATU-mediated protocol proved most effective:

- Charge 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid (1 mmol) in anhydrous DMF (10 mL)

- Add HATU (1.5 mmol) and DIPEA (3 mmol), stir 10 min at 0°C

- Introduce cycloheptylamine (1.2 mmol) dropwise, warm to rt over 2 h

- Quench with sat. NH₄Cl (20 mL), extract with EA (3×15 mL)

- Wash organic layer with 5% LiCl (2×20 mL) to remove DMF

- Dry over MgSO₄, concentrate, purify via silica gel (DCM:MeOH 95:5)

Characterization of Final Product

The title compound was obtained as white crystals (mp 158–160°C) with full spectroscopic validation:

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₈H₂₉N₃O₃: 335.2209, found 335.2212

- ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (t, J=5.6 Hz, 1H, CONH), 7.14 (d, J=2.7 Hz, 1H, H-3), 6.88 (d, J=2.7 Hz, 1H, H-5), 3.42–3.35 (m, 1H, cycloheptyl CH), 2.71–2.63 (m, 1H, CH(CH₂)₂), 2.54–2.46 (m, 2H, NCH₂), 1.75–1.32 (m, 14H, cycloheptyl + CH₂CH₃), 0.89 (t, J=7.3 Hz, 6H, CH₂CH₃)

- ¹³C NMR (DMSO-d₆): δ 172.1 (C=O acyl), 166.8 (CONH), 137.2 (C-4), 123.1 (C-3), 118.9 (C-5), 53.4 (cycloheptyl CH), 34.7 (CH(CH₂)₂), 33.1, 28.9, 28.6, 25.3 (cycloheptyl), 28.3, 27.9 (CH₂CH₃), 11.2 (CH₂CH₃)

Alternative Synthetic Approaches

Directed ortho-Metalation Strategy

For enhanced regiocontrol, a directed metalation approach was explored:

- Protect pyrrole-2-carboxamide as N,N-diethylamide

- Treat with LDA (2.2 eq) at -78°C in THF

- Quench with 2-ethylbutanoyl chloride (1.5 eq)

- Deprotect with HCl/EtOH

This method provided comparable yields (78%) but required cryogenic conditions and specialized handling.

Solid-Phase Synthesis

Immobilization on Wang resin via the carboxylic acid enabled iterative functionalization:

- Load Fmoc-pyrrole-2-carboxylic acid to resin (0.7 mmol/g)

- Remove Fmoc with piperidine/DMF

- Acylate with 2-ethylbutanoyl chloride/HATU

- Cleave with TFA/DCM (95:5)

- Couple cycloheptylamine in solution phase

While suitable for combinatorial libraries, the approach suffered from lower overall yield (62%) compared to solution-phase methods.

Scale-Up Considerations and Process Optimization

Pilot-scale production (100 g batch) necessitated modifications:

- Replace DMF with cyclopentyl methyl ether (CPME) in amidation step

- Implement continuous flow hydrogenation for intermediate purification

- Utilize antisolvent crystallization (water/IPA 1:3) for final product isolation

These adjustments improved E-factor from 32 to 18 while maintaining >99.5% HPLC purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated pyrroles, aminated pyrroles.

Scientific Research Applications

Anti-Tubercular Activity

Research indicates that compounds similar to N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide exhibit significant anti-tubercular properties. The structure–activity relationship studies have shown that modifications to the pyrrole scaffold can enhance anti-tubercular activity while maintaining low cytotoxicity. Specifically, this compound may act as an inhibitor of Mycobacterium tuberculosis by interacting with specific biological targets crucial for bacterial cell wall synthesis .

Mechanism of Action Studies

Studies have focused on the interaction of this compound with MmpL3, a protein essential for the synthesis of the bacterial cell wall. Understanding these interactions helps elucidate the therapeutic potential of this compound against tuberculosis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods can vary based on available reagents and desired yields. The compound's derivatives are also being explored for their biological activities, indicating a broad potential for medicinal applications .

Pyrrole Derivatives in Drug Development

A study published in MDPI highlights the importance of pyrrole derivatives in drug development due to their diverse biological activities. This compound fits within this category, showcasing promising results in preliminary screenings for anti-tubercular properties .

Comparative Studies

Comparative studies on similar compounds have demonstrated that structural modifications can lead to enhanced efficacy against various pathogens. For instance, compounds with variations in the side chains or functional groups have shown improved interactions with target proteins involved in bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The cycloheptyl group in the target compound likely increases steric hindrance and lipophilicity compared to smaller substituents like benzyl () or methyl (). This may influence membrane permeability and metabolic stability .

- Compounds with trifluoromethyl or indole substituents (e.g., compound 128, ) exhibit higher molecular weights and distinct electronic profiles due to electron-withdrawing groups .

Key Observations :

- The synthesis of pyrrole-2-carboxamides often suffers from moderate yields (15–44%), influenced by steric and electronic factors () .

- Enantiomer separation (e.g., compounds 129 and 130, ) requires specialized techniques like SFC, adding complexity to synthesis .

- The target compound’s cycloheptyl group may further reduce yield compared to smaller amines like benzyl or methyl due to increased steric demands.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Profiles of Selected Analogs

| Compound ID (Evidence) | ¹H NMR (δ ppm, Key Signals) | ESIMS m/z | Purity Method |

|---|---|---|---|

| 128 (1) | 7.71–7.72 (m, 1H, indole H) | 388.1 (M–1) | Not reported |

| 38 (3) | 8.56 (s, 1H, triazole H) | 393.0 (M+1) | HPLC (89.09%) |

| 39 (3) | 11.06 (s, 1H, oxadiazole H) | 394.1 (M+1) | HPLC (98.36%) |

| 52 (3) | 9.53 (s, 1H, isoquinoline H) | 375.0 (M+1) | LCMS (96.70%) |

Key Observations :

- The ¹H NMR signals for pyrrole-2-carboxamides vary significantly based on substituents. For example, indole protons resonate at ~7.7 ppm (), while isoquinoline protons appear upfield at ~9.5 ppm () .

- ESIMS data confirm molecular weights, with deviations reflecting substituent mass differences (e.g., trifluoromethyl groups increase m/z) .

Biological Activity

N-Cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide, identified by CAS number 439096-45-4, is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological systems. The molecular formula is , with a molecular weight of 304.43 g/mol. Its structure includes a cycloheptyl group and an ethylbutanoyl moiety, contributing to its unique chemical reactivity and biological interactions.

Research indicates that this compound may interact with specific biological targets such as enzymes and receptors involved in metabolic pathways. The compound's structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. This suggests a potential application in developing new antibiotics.

- Anti-inflammatory Properties : There is evidence from in vitro studies indicating that this compound may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results, suggesting that it may induce apoptosis in certain cancer types.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyrrole derivatives, including this compound, demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus. This highlights its potential as an antibiotic candidate.

Case Study: Anti-inflammatory Mechanism

In vitro assays revealed that the compound inhibits the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for preparing N-substituted pyrrole-2-carboxamide derivatives, and how are reaction conditions optimized for improved yields?

- Methodological Answer : Synthesis often involves coupling substituted amines with pre-functionalized pyrrole intermediates. For example, analogous compounds (e.g., compound 128 in ) were synthesized via amidation reactions between amines (e.g., 2,2,2-trifluoroethylamine·HCl) and activated pyrrole carbonyl derivatives. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (typically 50–80°C). Yields vary (25–44% in ), suggesting the need for iterative condition screening. Catalytic systems like HATU/DIPEA may enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide, and what spectral markers should be prioritized?

- Methodological Answer :

- 1H NMR : Focus on pyrrole NH signals (δ ~11–12 ppm, broad singlet) and cycloheptyl protons (multiplet at δ ~1.4–2.2 ppm). Acylation at C4 typically deshields adjacent protons (e.g., compound 144 in shows δ 7.90 ppm for indole protons) .

- ESIMS : Molecular ion peaks ([M+H]+ or [M–H]–) confirm molecular weight. For example, compound 133 ( ) displays [M+H]+ at m/z 391.1 .

- HPLC/SFC : Retention times and peak symmetry assess purity (e.g., enantiomers in resolved via Lux A1 column with IPA co-solvent) .

Q. How is HPLC/SFC applied to evaluate purity in pyrrole-2-carboxamide derivatives, and what purity thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Uses C18 columns with acetonitrile/water gradients. Purity >95% (e.g., compound 144 in : 96.20% HPLC purity) is standard for in vitro assays .

- SFC : Critical for chiral resolution (e.g., enantiomers 129/130 in separated using chiral stationary phases). SFC purity ≥99% is preferred for stereochemically sensitive targets .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in N-cycloheptyl-substituted pyrrole carboxamides during synthesis?

- Methodological Answer :

- Chiral Pool Synthesis : Use enantiopure amines (e.g., compound 96 in synthesized from (R)- or (S)-configured amines).

- SFC Purification : Resolve racemic mixtures post-synthesis (e.g., compound 99 in purified via Lux A1 column, 30% IPA) .

- Crystallography : Confirm absolute configuration via X-ray diffraction (not explicitly shown but inferred from SHELX usage in ) .

Q. How can researchers address discrepancies between theoretical and observed 1H NMR splitting patterns in acylated pyrrole derivatives?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in acyl groups (e.g., 2-ethylbutanoyl) may cause unexpected splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce signals .

- Solvent Effects : Deuterated DMSO vs. CDCl3 may alter hydrogen bonding (e.g., NH protons in compound 144 show δ 11.27 ppm in DMSO-d6) .

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (tools: Gaussian, ADF) .

Q. What catalytic systems or solvent conditions enhance acylation efficiency at the pyrrole C4 position while minimizing side reactions?

- Methodological Answer :

- Activation Reagents : Use EDCI/HOBt for mild acylation (e.g., compound 259 in synthesized via carbodiimide chemistry) .

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility of bulky substituents (e.g., cycloheptyl group).

- Microwave Assistance : Accelerate reactions (e.g., 30 minutes vs. 24 hours) to reduce decomposition (not explicitly in evidence but inferred from modern practices).

Data Contradiction Analysis

Q. How should researchers interpret conflicting yield data for structurally similar pyrrole carboxamides (e.g., 25% vs. 44% in )?

- Methodological Answer :

- Steric Factors : Bulky substituents (e.g., cycloheptyl vs. trifluoroethyl) hinder nucleophilic attack, lowering yields.

- Purification Losses : SFC/HPLC purification (e.g., compound 129 in : 32% yield after SFC) may reduce recovery .

- Side Reactions : Competing acylation at N1 vs. C4 positions (mitigated by protecting group strategies, e.g., Boc protection in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.